molecular formula C7H4ClF2NO3 B1415524 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid CAS No. 1805028-61-8

5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid

Cat. No.: B1415524
CAS No.: 1805028-61-8
M. Wt: 223.56 g/mol
InChI Key: IZVYKXALLKMLRG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid typically involves the chlorination of 4-(difluoromethoxy)picolinic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid is unique due to its specific combination of chloro and difluoromethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

5-chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO3/c8-3-2-11-4(6(12)13)1-5(3)14-7(9)10/h1-2,7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVYKXALLKMLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid
Reactant of Route 2
5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid
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5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid
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5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid
Reactant of Route 5
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5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid
Reactant of Route 6
5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid

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